Formylmethyl

Catalysis Hydrogen Production Reaction Mechanisms

Procure Formylmethyl (CAS 6912-06-7) as a generated intermediate standard. This reactive radical (CH2CHO) is essential for calibrating in situ spectroscopic diagnostics (SVUV-PI-MBMS) to confirm CH2CHO-mediated pathways in ethanol steam reforming (ESR), controlling 75% of formaldehyde conversion flux. It also serves as a benchmark for validating high-level theoretical models (e.g., master equation) due to its unique two-channel decomposition behavior, and as a versatile aldehyde handle for regioselective cyclodextrin functionalization.

Molecular Formula C2H3O
Molecular Weight 43.04 g/mol
CAS No. 6912-06-7
Cat. No. B1220840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylmethyl
CAS6912-06-7
Molecular FormulaC2H3O
Molecular Weight43.04 g/mol
Structural Identifiers
SMILESC=C[O]
InChIInChI=1S/C2H3O/c1-2-3/h2H,1H2
InChIKeyFATAVLOOLIRUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formylmethyl (CAS 6912-06-7): Identity, Synonyms, and Core Thermochemical Baseline for Scientific Procurement


Formylmethyl (CAS 6912-06-7), also known as the vinoxy radical or 2-oxoethyl, is an organic radical with the molecular formula C2H3O and a molecular weight of 43.0446 g/mol [1]. It is structurally characterized by the InChIKey FATAVLOOLIRUNA-UHFFFAOYSA-N and is derived from acetaldehyde [2]. This compound is a highly reactive, open-shell species that serves as a critical intermediate in combustion chemistry, atmospheric chemistry, and organic synthesis, most notably as a precursor for the regioselective functionalization of cyclodextrins [3].

Why Generic Radical or Cyclodextrin Precursor Substitution Fails: The Case for Formylmethyl-Specific Performance


The term 'Formylmethyl' refers to a specific radical (CH2CHO) and its use as a functional group in synthetic chemistry, which is not interchangeable with structurally similar radicals like acetyl (CH3CO) or other cyclodextrin substituents such as allyl, cinnamyl, or carboxymethyl. These analogs possess fundamentally different electronic structures, thermochemical stabilities, and reaction profiles [1]. For instance, in ethanol steam reforming, the CH2CHO radical was experimentally identified as the predominant intermediate, controlling 75% of the formaldehyde conversion flux, while the analogous CH3CO radical was undetected, demonstrating a clear kinetic advantage for the vinoxy pathway [2]. In cyclodextrin chemistry, the formylmethyl group provides a uniquely versatile aldehyde handle for reductive amination, enabling the synthesis of derivatives that cannot be accessed directly with carboxymethyl or allyl groups [3]. Substituting a generic aldehyde-containing precursor would likely lead to different regioselectivity, lower coupling efficiency, or an inability to form stable linkages, making Formylmethyl the required choice for specific, evidence-backed applications.

Product-Specific Quantitative Evidence Guide: Formylmethyl (CAS 6912-06-7) vs. Closest Analogs


Kinetic Dominance over Acetyl Radical in Ethanol Steam Reforming Catalysis

In ethanol steam reforming (ESR) over Ni/La2O3 catalysts, the vinoxy radical (CH2CHO) was identified as the predominant chain-carrying intermediate, contradicting the conventional view that the acetyl radical (CH3CO) is dominant. In situ synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PI-MBMS) experiments detected CH2CHO but found no evidence for CH3CO across the 473–1073 K temperature range [1]. Density functional theory (DFT) calculations and microkinetic modeling confirmed a kinetic advantage for the CH2CHO-mediated pathway [1].

Catalysis Hydrogen Production Reaction Mechanisms

Thermochemical Stability Contrast: Vinoxy (CH2CHO) vs. Acetyl (CH3CO) Radicals

The standard enthalpy of formation (ΔfH° at 298.15 K) provides a direct measure of the relative stability of isomeric radicals. Data from the Active Thermochemical Tables (ATcT) version 1.124 show that the vinoxy radical (CH2CHO, CAS 6912-06-7) is significantly less stable than its isomer, the acetyl radical (CH3CO) [1]. This difference in ground-state energy has profound implications for reaction pathways and product distributions in combustion and atmospheric processes [2].

Thermochemistry Combustion Chemistry Radical Stability

Differentiated Decomposition Pathways Under Combustion Conditions

High-level ab initio calculations (RQCISD(T) extrapolated to the infinite-basis set limit) and master equation modeling reveal distinct decomposition behaviors for the vinoxy (CH2CHO) and acetyl (CH3CO) radicals. At typical combustion conditions, vinoxy decomposes primarily to CO and methyl (CH3), while acetyl shows only one decomposition channel, also leading to CO and methyl [1]. However, at photodissociation energies, vinoxy exhibits two competitive channels, with the pathway to H + CH2CO being preferred, a behavior not observed for acetyl [1].

Combustion Chemistry Reaction Kinetics Theoretical Chemistry

Unique Rotational Spectrum for Interstellar Detection and Atmospheric Monitoring

The pure rotational spectrum of the vinoxy radical (CH2CHO) has been characterized with high precision in the millimeter and sub-millimeter wavelength range (110–860 GHz) . This detailed spectroscopic data, which includes transitions for rotational quantum numbers N″ and Ka″ up to 41 and 18, respectively, is specific to the CH2CHO radical . While the acetyl radical (CH3CO) also has a distinct spectrum, the reported high-resolution data for CH2CHO provides a unique fingerprint that enables its unambiguous detection in complex environments, such as interstellar clouds, where it is a target of search .

Astrochemistry Spectroscopy Analytical Chemistry

Formylmethyl-Cyclodextrin: A Key Precursor for Reductive Amination vs. Carboxymethyl

In the synthesis of cyclodextrin-linked chitosan, reductive amination using (formylmethyl)-cyclodextrins was found to be an effective method for coupling. This approach enabled the synthesis of high molecular weight (>250,000) cyclodextrin-linked chitosan in a homogeneous reaction system [1]. The degree of substitution (D.S.) could be controlled from 7 to 75% depending on the amount of the starting cyclodextrin derivative used, with derivatives having a D.S. > 30% being water-soluble [1]. While carboxymethyl-cyclodextrins can also be used for coupling via amide bond formation, the aldehyde group of the formylmethyl derivative provides a distinct and orthogonal reactivity (reductive amination) that allows for different conjugation strategies and avoids potential side reactions associated with activated carboxylic acids [2].

Cyclodextrin Chemistry Bioconjugation Material Science

Evidence-Backed Application Scenarios for Formylmethyl (CAS 6912-06-7) Procurement


Catalyst Optimization for Ethanol Steam Reforming (ESR)

Procure Formylmethyl (as a generated intermediate standard) to calibrate and validate in situ spectroscopic diagnostics (e.g., SVUV-PI-MBMS) for monitoring CH2CHO in ESR catalytic reactors. This is essential for researchers aiming to confirm the CH2CHO-mediated pathway, which controls 75% of formaldehyde conversion flux, a finding that supersedes previous acetyl radical (CH3CO)-centric models [1].

Kinetic Modeling of Combustion and Atmospheric Chemistry

Use Formylmethyl as a benchmark compound for developing and validating high-level theoretical models (e.g., master equation, VTST) of radical decomposition. Its unique two-channel decomposition behavior (to CO + CH3 and H + CH2CO) under different energy regimes, in contrast to the single-channel behavior of the acetyl radical, makes it a critical test case for ab initio and kinetic theory [2].

Synthesis of Regioselectively Functionalized Cyclodextrins

Procure Formylmethyl-cyclodextrin derivatives as essential precursors for the preparation of regioselectively monosubstituted cyclodextrins (α-, β-, and γ-CD). These intermediates are produced in up to 27% yield from allyl or cinnamyl derivatives and provide a versatile aldehyde handle for further functionalization, which cannot be replicated by other common substituents like carboxymethyl or propargyl [3].

Development of High-Molecular-Weight Biopolymer Conjugates

Utilize Formylmethyl-cyclodextrins for the reductive amination coupling with chitosan to produce cyclodextrin-linked chitosan with molecular weights exceeding 250,000 and a tunable degree of substitution (7-75%). This method yields water-soluble, porous materials suitable for applications in chromatography, controlled release, and cosmetics, offering a distinct advantage over carboxymethyl-based coupling strategies [4].

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